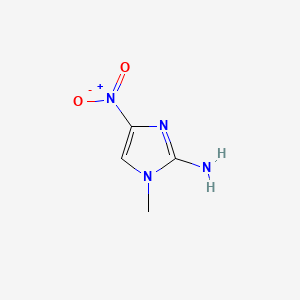![molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6](/img/structure/B596536.png)
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 1-benzothiophenes . It is an aromatic heterocyclic compound containing the Benzo [b]thiophene ring system .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H9NOS . Its molecular weight is 227.28200 and its exact mass is 227.04000 .Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H9NOS, a molecular weight of 227.28200, an exact mass of 227.04000, a PSA of 61.36000, and a LogP of 3.66890 .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Research on thiophene derivatives, including compounds similar to "2-(Benzo[b]thiophen-2-yl)pyridin-4-ol," highlights their importance in synthetic chemistry. Thiophene and its analogues are key in developing novel organic compounds due to their versatile chemical properties. For instance, thiophene derivatives are foundational in synthesizing various biologically active molecules, indicating potential applications in medicinal chemistry and drug design (Kropp & Fedorak, 1998; Xuan, 2020).
Biological Activity
Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This suggests that "2-(Benzo[b]thiophen-2-yl)pyridin-4-ol" could potentially be explored for similar biological applications, leveraging its thiophene core for therapeutic purposes (Rosales-Hernández et al., 2022).
Materials Science
Thiophene-based compounds are also significant in materials science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Environmental Applications
The biodegradation of thiophene derivatives like "2-(Benzo[b]thiophen-2-yl)pyridin-4-ol" has implications for environmental science, particularly in understanding the fate of organosulfur compounds in petroleum-contaminated environments. Studies on the biodegradation of similar compounds can provide insights into reducing the environmental impact of fossil fuel products (Kropp & Fedorak, 1998).
Safety And Hazards
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFVXUFPBMCHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692613 |
Source


|
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol | |
CAS RN |
1261913-21-6 |
Source


|
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)


